molecular formula C18H15BrClN3OS B2542682 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 423154-24-9

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2542682
CAS-Nummer: 423154-24-9
Molekulargewicht: 436.75
InChI-Schlüssel: PJZSUVXENFOWJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

  • 2-Bromophenyl group at position 4 of the pyrimidine ring.
  • N-(2-Chlorophenyl)carboxamide at position 3.
  • Methyl group at position 4.
  • Thioxo (S=) group at position 2.

This scaffold is structurally similar to Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antimicrobial, antioxidant, and antifungal properties .

Eigenschaften

IUPAC Name

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZSUVXENFOWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities.

  • Molecular Formula : C18H15BrClN3OS
  • Molecular Weight : 436.753 g/mol
  • CAS Number : 438480-60-5

Anticancer Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been shown to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair in cancer cells.

  • Mechanism of Action :
    • Inhibition of Topo II leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells. For instance, compounds exhibiting similar structures have been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in various human cancer cell lines such as MCF-7 and HCT-116 .
  • Case Studies :
    • A study demonstrated that a compound with a similar structure showed cytotoxic activity against human cancer cell lines with IC50 values in the micromolar range. The compound induced apoptosis and inhibited cell proliferation significantly .

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of various enzymes beyond Topo II.

  • Enzyme Targeting :
    • Compounds in this class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells . This inhibition can contribute to the anticancer effects by depriving cancer cells of necessary building blocks for DNA synthesis.

Antimicrobial Activity

In addition to anticancer properties, some derivatives within this chemical class have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism :
    • The mechanism of action may involve interference with bacterial DNA replication or disruption of cellular processes essential for bacterial survival .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Topo II
Enzyme InhibitionInhibition of DHFR
AntimicrobialDisruption of DNA replication

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives can possess significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as an antimicrobial agent suitable for further development.

Antitumor Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-212.5Induction of apoptosis
PANC-115.0Inhibition of cell cycle progression
RKO10.0Modulation of signaling pathways
LoVo9.0DNA damage induction

These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes involved in disease processes. Further studies are necessary to elucidate specific targets and mechanisms.

Case Studies

Several case studies provide insights into the applications and efficacy of this compound:

  • Case Study 1 : A study on pancreatic cancer cells demonstrated that treatment with this compound significantly reduced tumor size in xenograft models.
  • Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(4-Bromophenyl)-6-Methyl-N-(2-Methylphenyl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide
  • Key Differences :
    • Bromine at para (4-) position of the phenyl ring (vs. ortho (2-) in the target compound).
    • 2-Methylphenyl carboxamide (vs. 2-chlorophenyl).
  • Methyl group (electron-donating) vs. chloro (electron-withdrawing) alters electronic density, affecting solubility and receptor interactions.
N-[2-Chloro-4-(Trifluoromethyl)Phenyl] Derivatives
  • Key Differences :
    • 4-Trifluoromethyl substituent on the carboxamide phenyl ring (vs. 2-chloro).
  • Implications :
    • Trifluoromethyl’s strong electron-withdrawing effect increases lipophilicity and metabolic stability.
    • Reported antimicrobial activity suggests halogenated analogs may enhance potency .
N-(2-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo Analogs
  • Key Differences :
    • Methoxy group (electron-donating) vs. chloro in the carboxamide.
    • 2-Oxo (C=O) vs. 2-thioxo (C=S) group.
  • Implications: Methoxy improves solubility but reduces electrophilicity.

Physicochemical and Structural Properties

  • Thioxo vs.
  • Halogen Effects :
    • Ortho-bromo and chloro substituents introduce steric bulk and electronegativity, favoring halogen bonding with biological targets .
  • Crystal Packing :
    • Analogous pyrimidines (e.g., ) show that substituent positions influence dihedral angles and hydrogen-bond networks, affecting solubility and stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.